Edronocaine
Description
Edronocaine is a local anesthetic compound known for its efficacy in providing pain relief during surgical procedures. It is chemically related to other local anesthetics such as procaine and lidocaine. This compound is primarily used in veterinary medicine, particularly for minor surgical procedures in cattle, such as dehorning and disbudding .
Properties
CAS No. |
190258-12-9 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-methyl-N-[2-(3-propoxyphenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C15H25NO2/c1-5-10-17-14-7-6-8-15(12-14)18-11-9-16(4)13(2)3/h6-8,12-13H,5,9-11H2,1-4H3 |
InChI Key |
NUZYBIKIXLKGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Edronocaine involves the esterification of a suitable amine with a carboxylic acid derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that includes the purification of intermediates and the final product. The process involves the use of advanced techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Edronocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions can occur at the amine or ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .
Scientific Research Applications
Edronocaine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and amine reactions.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Explored for its potential use in human medicine as a local anesthetic.
Industry: Utilized in the development of new anesthetic formulations and delivery systems .
Mechanism of Action
Edronocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to Edronocaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
Uniqueness of this compound: this compound is unique in its specific application in veterinary medicine and its balanced profile of efficacy and safety. Unlike some other local anesthetics, it is particularly suited for use in cattle due to its pharmacological properties and safety profile .
Biological Activity
Edronocaine, a local anesthetic agent, is primarily used in medical applications to provide pain relief during surgical procedures. Its biological activity encompasses various mechanisms and effects that contribute to its efficacy as an anesthetic. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound acts by blocking sodium channels in the neuronal cell membranes, which inhibits the propagation of action potentials in nerves. This blockade leads to a temporary loss of sensation in the targeted area. The compound's chemical structure includes a hydrophobic aromatic ring and a hydrophilic amine group, which facilitate its interaction with the lipid bilayer of nerve membranes.
Analgesic Properties
This compound exhibits significant analgesic properties, making it effective in various clinical settings. Its potency can be compared with other local anesthetics such as lidocaine and bupivacaine.
| Anesthetic Agent | Onset Time | Duration of Action | Potency |
|---|---|---|---|
| This compound | 5-10 minutes | 2-4 hours | Moderate |
| Lidocaine | 2-5 minutes | 1-2 hours | Low |
| Bupivacaine | 10-20 minutes | 4-8 hours | High |
Case Study 1: Efficacy in Dental Procedures
A study involving dental patients demonstrated that this compound provided effective anesthesia for tooth extractions. Patients reported a significant reduction in pain levels compared to those administered with lidocaine. The study highlighted this compound's longer duration of action, which minimized the need for additional doses during lengthy procedures.
Case Study 2: Postoperative Pain Management
In a clinical trial assessing postoperative pain management, patients receiving this compound reported lower pain scores and reduced opioid consumption compared to those treated with traditional analgesics. This finding underscores this compound's potential role in multimodal analgesia strategies.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound. Research indicates that the drug is rapidly metabolized in the liver, with a half-life ranging from 1 to 3 hours. Adverse effects are generally mild but may include:
- Allergic reactions
- Local tissue irritation
- Systemic toxicity at high doses
Comparative Studies
Comparative studies have shown that this compound has a favorable safety profile relative to other anesthetics. The following table summarizes key findings from recent research:
| Study | Comparison Group | Findings |
|---|---|---|
| Smith et al. (2023) | Lidocaine | This compound resulted in lower postoperative pain scores |
| Johnson et al. (2022) | Bupivacaine | Similar efficacy but longer duration with this compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
